3-Amino-4,6-dibromopicolinonitrile
Overview
Description
3-Amino-4,6-dibromopicolinonitrile is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
- 3-Amino-4,6-dibromo-pyridine-2-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit marked zones of inhibition, suggesting their effectiveness in antimicrobial applications. Additionally, the derivatives show promising results in antioxidant activities, indicating potential for further research in these areas (Lagu & Yejella, 2020).
Synthesis of Fused Heterocycles
- Research has demonstrated the synthesis of novel fused heterocycles based on thieno[2,3-b]pyridine, utilizing 3-Amino-4,6-dibromo-pyridine-2-carbonitrile. These synthesized compounds have been tested for antimicrobial and antifungal activity, showcasing the compound's versatility in creating various bioactive heterocyclic structures (El-Essawy et al., 2010).
Applications in Photopolymerization Processes
- The compound has been used in the development of fluorescent molecular sensors for monitoring photopolymerization processes. This includes its application in accelerating cationic and free-radical photopolymerization under near UV light, indicating its potential in material science and engineering fields (Ortyl et al., 2019).
Novel Synthesis Protocols
- Innovative protocols have been developed for synthesizing various pyridine and pyran derivatives, using 3-Amino-4,6-dibromo-pyridine-2-carbonitrile. These methods are significant for creating asymmetrical 1,3-teraryls and other complex organic compounds, contributing to the advancement in organic synthesis (Patil & Mahulikar, 2013).
Properties
IUPAC Name |
3-amino-4,6-dibromopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICGKORJLZTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C#N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265638 | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-92-9 | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073182-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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